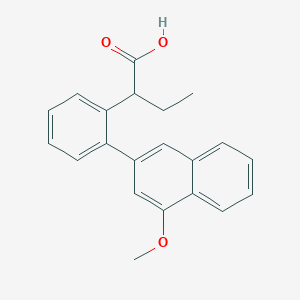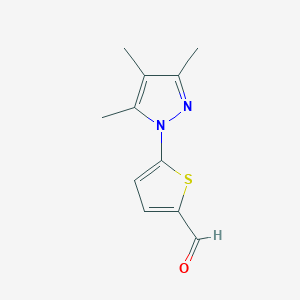
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol This compound features a pyrazole ring substituted with a trimethyl group and a thiophene ring substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylpyrazole with thiophene-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with desired properties.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the trimethyl substitution on the pyrazole ring.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxyphenyl group instead of the pyrazole ring.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
Uniqueness
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both the trimethyl-substituted pyrazole ring and the thiophene-2-carbaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
5-(3,4,5-trimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-7-8(2)12-13(9(7)3)11-5-4-10(6-14)15-11/h4-6H,1-3H3 |
Clé InChI |
PKLSXDOAXUJTHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C2=CC=C(S2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




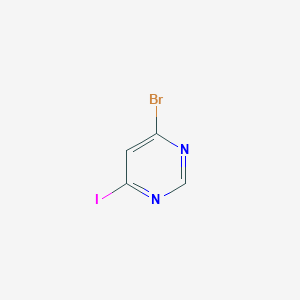
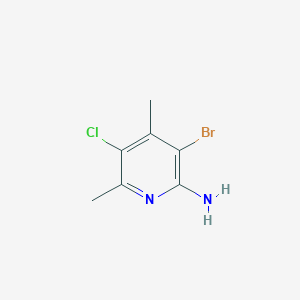
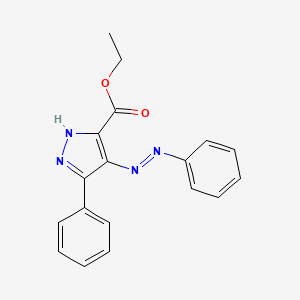
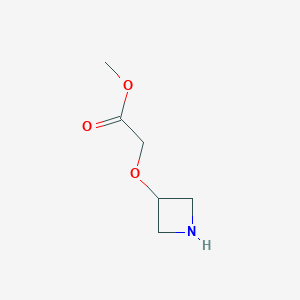
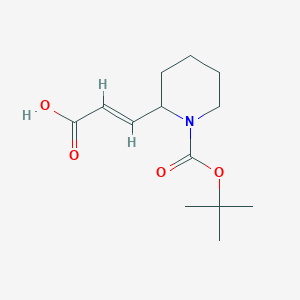

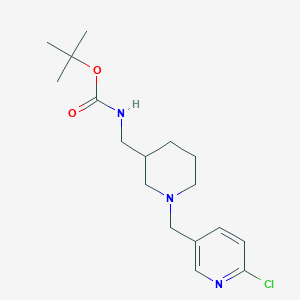
amine](/img/structure/B13078807.png)
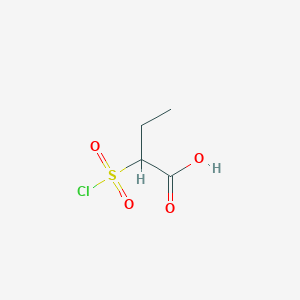
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
